molecular formula C11H12FNO B8486862 2-Butenamide, N-(4-fluorophenyl)-3-methyl-

2-Butenamide, N-(4-fluorophenyl)-3-methyl-

Cat. No. B8486862
M. Wt: 193.22 g/mol
InChI Key: CHJVAINAJREZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129270B2

Procedure details

9.4 g (48.7 mmol) of 3-methyl-2-butenoic acid-(4-fluorophenyl)amide is heated to 130–140° C. and mixed in portions with 9.6 g (73.5 mmol) of aluminum trichloride. After the addition is completed, the temperature is kept at 80° C. for 30 more minutes. It is allowed to cool to room temperature and carefully treated with 60 ml of ice water. After 15.0 ml of chloroform is added, the batch is stirred for 15 minutes, acidified with dilute hydrochloric acid and extracted with chloroform (3×150 ml). The combined organic extracts are washed with saturated NaCl, dried (Na2SO4) and concentrated by evaporation in a vacuum. Column chromatography on silica gel with hexane-ethyl acetate yields 6.0 g.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[CH:10]=[C:11]([CH3:13])[CH3:12])=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>C(Cl)(Cl)Cl>[CH3:13][C:11]1([CH3:12])[C:4]2[C:5](=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)[NH:8][C:9](=[O:14])[CH2:10]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(C=C(C)C)=O
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
ice water
Quantity
60 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the batch is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
is kept at 80° C. for 30 more minutes
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×150 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
Column chromatography on silica gel with hexane-ethyl acetate yields 6.0 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1(CC(NC2=CC=C(C=C12)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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